molecular formula C22H24N4O2S3 B12215492 (5E)-3-(3-oxo-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-(3-oxo-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12215492
M. Wt: 472.7 g/mol
InChI Key: QZABIYUQBLMUBI-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-3-(3-oxo-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a variety of functional groups, including a thiazolidinone ring, a piperazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-oxo-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring, the introduction of the piperazine and thiophene rings, and the final condensation to form the desired product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biology, the compound may be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it a valuable tool for understanding cellular mechanisms and pathways.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for various industrial applications, such as the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (5E)-3-(3-oxo-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, piperazine derivatives, and thiophene derivatives. These compounds share structural similarities with (5E)-3-(3-oxo-3-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propyl)-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and interact with different biological targets makes it a versatile and valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H24N4O2S3

Molecular Weight

472.7 g/mol

IUPAC Name

(5E)-3-[3-oxo-3-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N4O2S3/c27-20(25-13-11-24(12-14-25)9-6-17-4-1-2-8-23-17)7-10-26-21(28)19(31-22(26)29)16-18-5-3-15-30-18/h1-5,8,15-16H,6-7,9-14H2/b19-16+

InChI Key

QZABIYUQBLMUBI-KNTRCKAVSA-N

Isomeric SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.